

Technical Guide: Spectroscopic Analysis of 5,7-Dichlorobenzo[d]thiazol-2-amine

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Compound of Interest

Compound Name: 5,7-Dichlorobenzo[d]thiazol-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical characterization of **5,7-Dichlorobenzo[d]thiazol-2-amine** using Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR). This document outlines expected analytical data, comprehensive experimental protocols, and visual workflows to support research and development activities involving this compound.

Introduction

5,7-Dichlorobenzo[d]thiazol-2-amine is a substituted benzothiazole derivative. The structural elucidation and purity assessment of such compounds are critical in drug discovery and development. LC-MS provides essential information on molecular weight and purity, while FT-IR offers valuable insights into the functional groups present in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) Data

LC-MS analysis is employed to determine the molecular weight and purity of **5,7-Dichlorobenzo[d]thiazol-2-amine**. The expected molecular ion peak corresponds to the molecular weight of the compound.

| Parameter | Expected Value | Reference |
|-----------------------------------|--|---|
| Molecular Formula | C ₇ H ₄ Cl ₂ N ₂ S | |
| Molecular Weight | 219.09 g/mol | [1] [2] |
| Expected [M+H] ⁺ (m/z) | 220.09 | [3] |

Note: The observed m/z value may vary slightly depending on the instrument calibration and ionization source.

Experimental Protocol: LC-MS Analysis

A standard reverse-phase LC-MS method can be utilized for the analysis of **5,7-Dichlorobenzo[d]thiazol-2-amine**.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) coupled with a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μ L.
- Sample Preparation: The compound is dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL and then diluted to an appropriate concentration

(e.g., 10 µg/mL) with the initial mobile phase composition.

Mass Spectrometry Conditions:

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 800 L/hr.
- Scan Range: m/z 50-500.

LC-MS Experimental Workflow



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Caption: LC-MS experimental workflow for the analysis of **5,7-Dichlorobenzo[d]thiazol-2-amine**.

Fourier-Transform Infrared Spectroscopy (FT-IR) Data

FT-IR spectroscopy is used to identify the functional groups present in **5,7-Dichlorobenzo[d]thiazol-2-amine**. The expected characteristic absorption bands are summarized below.

| Wavenumber (cm ⁻¹) | Functional Group | Vibration Mode | Expected Intensity | Reference |
|--------------------------------|----------------------|--------------------------------|--------------------|-----------|
| 3400-3300 | N-H (primary amine) | Asymmetric & Symmetric Stretch | Medium | [4][5][6] |
| 1650-1580 | N-H (primary amine) | Bending (Scissoring) | Medium | [6] |
| 1600-1450 | C=C (aromatic) | Ring Stretch | Medium-Strong | [7] |
| 1335-1250 | C-N (aromatic amine) | Stretch | Strong | [6] |
| 850-750 | C-H (aromatic) | Out-of-plane Bend | Strong | |
| 800-600 | C-Cl | Stretch | Strong | |

Experimental Protocol: FT-IR Analysis

A standard solid-state FT-IR method can be used for the analysis of **5,7-Dichlorobenzo[d]thiazol-2-amine**.

Instrumentation:

- Fourier-Transform Infrared Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation:

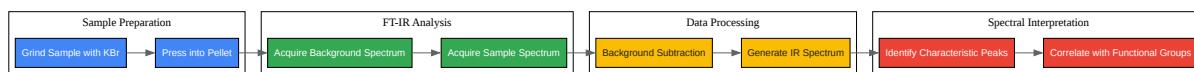
- KBr Pellet Method: A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹.

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the KBr pellet (without the sample) is recorded and automatically subtracted from the sample spectrum.

FT-IR Experimental Workflow

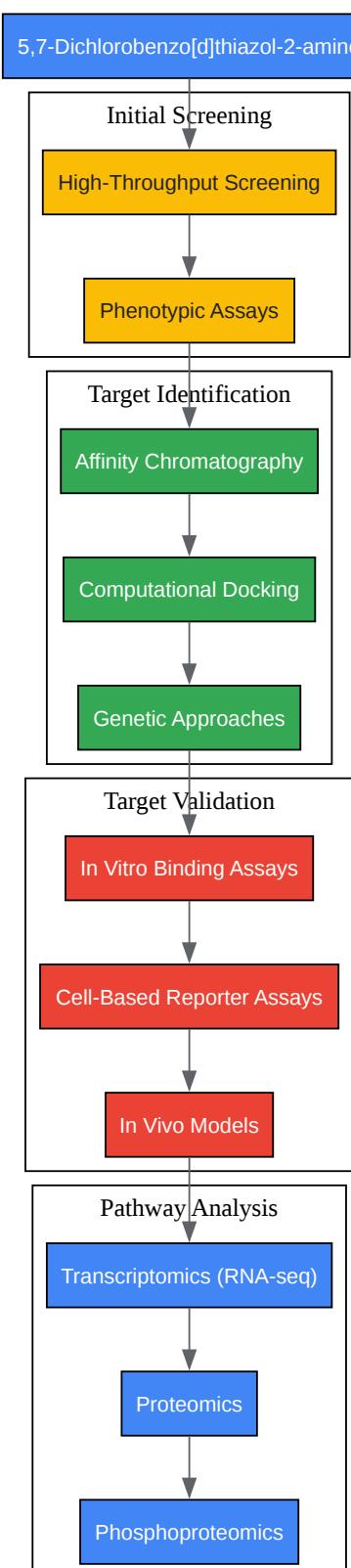


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Caption: FT-IR experimental workflow for the analysis of **5,7-Dichlorobenzo[d]thiazol-2-amine**.

Signaling Pathways and Logical Relationships

At present, there is limited publicly available information on the specific signaling pathways modulated by **5,7-Dichlorobenzo[d]thiazol-2-amine**. However, a logical workflow for investigating the biological activity of a novel compound like this can be represented.

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Caption: Logical workflow for the biological investigation of **5,7-Dichlorobenzo[d]thiazol-2-amine**.

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